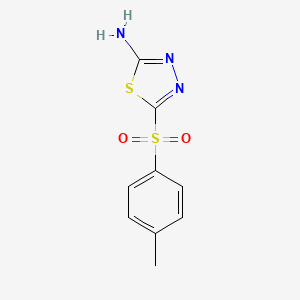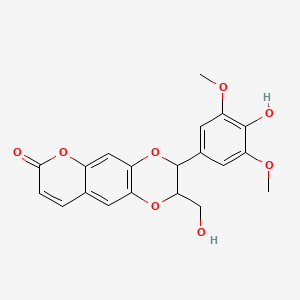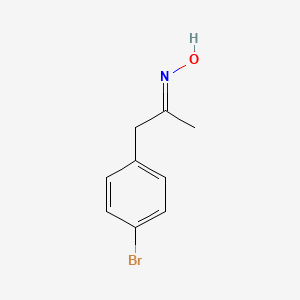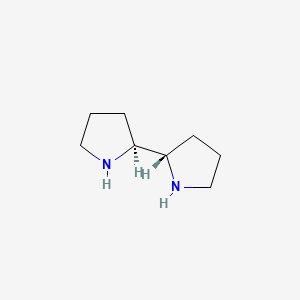
(1S, 2S, 5R)-NEOMENTHYL AZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S, 2S, 5R)-Neomenthyl azide is an organic compound that belongs to the class of azides, which are characterized by the presence of the azide functional group (-N₃). This compound is a stereoisomer of neomenthol, a naturally occurring monoterpenoid found in mint plants. The specific stereochemistry of this compound gives it unique properties and reactivity, making it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S, 2S, 5R)-neomenthyl azide typically involves the nucleophilic substitution of neomenthyl halides with sodium azide or potassium azide. The reaction is usually carried out in a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide to facilitate the nucleophilic attack by the azide ion. The reaction conditions often include moderate temperatures and stirring to ensure complete conversion of the starting material to the desired azide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through techniques such as distillation, crystallization, or chromatography to obtain high-purity this compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
(1S, 2S, 5R)-Neomenthyl azide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, where it replaces other leaving groups such as halides.
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Rearrangement: The compound can undergo rearrangement reactions, such as the Curtius rearrangement, where the azide group is converted to an isocyanate intermediate
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide or potassium azide in polar aprotic solvents (e.g., acetonitrile, dimethyl sulfoxide).
Reduction: Lithium aluminum hydride, catalytic hydrogenation (Pd/C, H₂).
Rearrangement: Acidic conditions for the Curtius rearrangement
Major Products Formed
Nucleophilic Substitution: Alkyl azides.
Reduction: Primary amines.
Rearrangement: Isocyanates, which can further react to form amines or other derivatives
Applications De Recherche Scientifique
(1S, 2S, 5R)-Neomenthyl azide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various nitrogen-containing compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive amines and amides.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings .
Mécanisme D'action
The mechanism of action of (1S, 2S, 5R)-neomenthyl azide primarily involves its reactivity as an azide compound. The azide group can undergo nucleophilic substitution, reduction, and rearrangement reactions, leading to the formation of various products. These reactions often involve the formation of intermediates such as isocyanates, which can further react to form amines or other derivatives. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R, 2S, 5R)-Neomenthyl Azide: A stereoisomer with different spatial arrangement of atoms.
Menthol Azide: Another azide derivative of menthol with different stereochemistry.
Azidothymidine (AZT): A pharmaceutical compound containing the azide group, used in the treatment of HIV/AIDS
Uniqueness
(1S, 2S, 5R)-Neomenthyl azide is unique due to its specific stereochemistry, which imparts distinct reactivity and properties compared to other azide compounds. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial use .
Propriétés
Numéro CAS |
107535-12-6 |
|---|---|
Formule moléculaire |
C10H19N3 |
Poids moléculaire |
181.281 |
Synonymes |
(1S, 2S, 5R)-NEOMENTHYL AZIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(4S)-3-[(2R,3R)-4-Chloro-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B1149456.png)
